molecular formula C10H14O2S B13065784 3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid

3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid

Cat. No.: B13065784
M. Wt: 198.28 g/mol
InChI Key: PYNWNGNYXDVWIY-UHFFFAOYSA-N
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Description

3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiophene ring substituted with a methyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromo-5-methylthiophene with a suitable organometallic reagent, such as a Grignard reagent.

    Alkylation: The thiophene ring is then alkylated using an appropriate alkyl halide to introduce the butanoic acid moiety.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methylthiophen-2-yl)butanoic acid
  • 2-Butenoic acid, 3-methyl-
  • Butanoic acid, 2-methyl-, 3,7-dimethyl-2,6-octadienyl ester

Uniqueness

3-Methyl-2-(5-methylthiophen-2-yl)butanoic acid is unique due to the specific substitution pattern on the thiophene ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-methyl-2-(5-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-5-4-7(3)13-8/h4-6,9H,1-3H3,(H,11,12)

InChI Key

PYNWNGNYXDVWIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(C)C)C(=O)O

Origin of Product

United States

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